Poly(isophorone diisocyanate)
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Overview
Description
Poly(isophorone diisocyanate) is a polymer derived from isophorone diisocyanate, an organic compound belonging to the class of isocyanates. Isophorone diisocyanate is an aliphatic diisocyanate known for its two reactive isocyanate groups, which exhibit differences in reactivity between primary and secondary NCO groups . This compound is used in various applications, including the production of polyurethane coatings, adhesives, and elastomers .
Preparation Methods
Poly(isophorone diisocyanate) is synthesized through the reaction of isophorone diisocyanate with polyols. The reaction involves the formation of urethane linkages between the isocyanate groups of isophorone diisocyanate and the hydroxyl groups of polyols . The reaction conditions typically include the use of catalysts such as dibutyltin dilaurate to enhance the reaction rate and control the molecular weight of the resulting polymer . Industrial production methods involve the use of continuous reactors to ensure consistent product quality and high production efficiency .
Chemical Reactions Analysis
Poly(isophorone diisocyanate) undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. One of the primary reactions is hydrolysis, where the compound reacts with water to form solid insoluble polyurea, isophorone diamine, and carbon dioxide . This reaction is significant in the removal and degradation of the compound in environmental settings. Additionally, poly(isophorone diisocyanate) can undergo oxidation reactions, leading to the formation of various oxidation products depending on the reaction conditions and reagents used .
Scientific Research Applications
Poly(isophorone diisocyanate) has a wide range of scientific research applications. In chemistry, it is used in the synthesis of polyurethane materials, which are essential in the production of coatings, adhesives, and elastomers . In biology and medicine, poly(isophorone diisocyanate) is utilized in the development of biomedical materials, such as drug delivery systems and tissue engineering scaffolds . The compound’s unique properties, including its high reactivity and compatibility with various resins and solvents, make it valuable in industrial applications, particularly in the production of high-performance coatings and adhesives .
Mechanism of Action
The mechanism of action of poly(isophorone diisocyanate) involves the formation of urethane linkages through the reaction of its isocyanate groups with hydroxyl groups. This reaction leads to the formation of a cross-linked polymer network, which imparts the material with its desirable mechanical and chemical properties . The molecular targets of poly(isophorone diisocyanate) include hydroxyl-bearing compounds, which react with the isocyanate groups to form stable urethane bonds .
Comparison with Similar Compounds
Poly(isophorone diisocyanate) is unique compared to other similar compounds due to its cycloaliphatic structure, which provides enhanced rigidity and a higher glass transition temperature . Similar compounds include hexamethylene diisocyanate and methylene diphenyl diisocyanate, both of which are also used in the production of polyurethane materials . poly(isophorone diisocyanate) stands out due to its lower viscosity and higher selectivity in reactions with hydroxyl-bearing compounds .
Biological Activity
Poly(isophorone diisocyanate) (PIDI) is a polymer derived from isophorone diisocyanate (IPDI), an aliphatic diisocyanate known for its unique properties in the synthesis of polyurethane materials. This article explores the biological activity of PIDI, including its toxicity, biocompatibility, and potential applications in biomedical fields.
PIDI is synthesized from IPDI, which features two distinct isocyanate groups with differing reactivities. This asymmetry allows for controlled polymerization and the formation of materials with specific mechanical and thermal properties. The reactivity of the isocyanate groups can be influenced by various catalysts, such as dibutyltin dilaurate (DBTDL) and 1,4-diazabicyclo(2.2.2)octane (DABCO), which have been shown to enhance the polymerization process by selectively activating one of the isocyanate groups over the other .
Toxicological Profile
The biological activity of PIDI must be understood in the context of its toxicity. Diisocyanates, including IPDI, are known to be highly reactive and can pose significant health risks upon exposure. Studies indicate that inhalation of diisocyanates can lead to pulmonary toxicity at low exposure levels, with adverse effects observed in animal models at concentrations as low as 0.005 mg/L .
Table 1: Toxicity Data for Isocyanates
Compound | Toxicity Level (mg/L) | Observed Effects |
---|---|---|
IPDI | <0.005 | Respiratory tract irritation |
Hexamethylene Diisocyanate (HDI) | 0.002 - 0.026 | Pulmonary toxicity |
Toluene Diisocyanate (TDI) | Not specified | Carcinogenic potential in rodent studies |
Biocompatibility Studies
Recent research has focused on the biocompatibility of PIDI-based materials in biomedical applications. A study examining the hemolytic activity of PIDI formulations found that at concentrations up to 7.5%, these materials exhibited acceptable biocompatibility, indicating minimal hemolysis . Furthermore, PIDI demonstrated significant inhibition of biofilm formation against common pathogens such as Escherichia coli and Staphylococcus aureus, with inhibition rates reaching up to 46% .
Case Study: Hemolytic Activity Assessment
In a controlled study assessing hemolytic activity:
- Methodology : Blood samples were exposed to varying concentrations of PIDI.
- Results : Hemolysis was measured spectrophotometrically.
- Findings : The PIDI formulations showed a hemolysis percentage below the critical threshold (5%), indicating good biocompatibility.
Applications in Biomedical Fields
Given its favorable biocompatibility profile, PIDI is being explored for various biomedical applications, including:
- Drug Delivery Systems : The ability to form stable nanoparticles for targeted drug delivery.
- Tissue Engineering : Development of scaffolds that promote cell adhesion and proliferation.
- Coatings for Medical Devices : Providing antimicrobial properties while ensuring compatibility with biological tissues.
Properties
CAS No. |
53880-05-0 |
---|---|
Molecular Formula |
C11H16N2O2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
1,5-diisocyanato-1,3,3-trimethylcyclohexane |
InChI |
InChI=1S/C11H16N2O2/c1-10(2)4-9(12-7-14)5-11(3,6-10)13-8-15/h9H,4-6H2,1-3H3 |
InChI Key |
XIIHTVOIRWYVJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(C1)(C)N=C=O)N=C=O)C |
Origin of Product |
United States |
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